molecular formula C10H12N4 B11905762 (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine CAS No. 944030-58-4

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

Cat. No.: B11905762
CAS No.: 944030-58-4
M. Wt: 188.23 g/mol
InChI Key: WQILXFBGCXWLKS-QMMMGPOBSA-N
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Description

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopyridine core through cyclization of appropriate precursors.

    Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Standardized batch processes to ensure high yield and purity.

    Continuous Flow Chemistry: Advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

1.1. Core Ring Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization of 2-amino-3-nitropyridine precursors. For example:

  • Key Step : Reaction of 2-amino-5-chloro-3-nitropyridine with (S)-pyrrolidine derivatives under nucleophilic aromatic substitution (SNAr) conditions .

  • Conditions : Heating at 45–90°C in polar aprotic solvents (e.g., DMF or DCE) with N,N-diisopropylethylamine (DIPEA) as a base .

  • Yield : ~37–61% after purification by silica gel chromatography .

1.2. Functionalization of the Pyrrolidine Substituent

The (S)-pyrrolidine group undergoes post-synthetic modifications:

  • Acetylation : Treatment with acetic anhydride in dichloromethane to introduce acetamide groups at the pyrrolidine nitrogen .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to append aromatic groups (e.g., 1-methylpyrazol-4-yl) .

2.1. Electrophilic Aromatic Substitution

The C5 and C7 positions of the imidazo[4,5-c]pyridine ring are electron-deficient, enabling:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) in DMF at 80°C .

  • Nitration : Nitric acid in sulfuric acid yields nitro derivatives, though yields are moderate (40–55%) .

2.2. Nucleophilic Displacement

The C4-chlorine atom in 4,5-dichloro-3-nitropyridin-2-amine undergoes displacement with amines:

  • Reagents : (S)-3-acetamidopyrrolidine in DMF with DIPEA .

  • Conditions : 45°C for 18 h, followed by 90°C for 7 h .

3.1. Palladium-Catalyzed Cross-Couplings

Reaction TypeConditionsYieldProduct
Sonogashira Pd(PPh₃)₂Cl₂, DABCO, alkyne, 80°C 61%Alkyne-functionalized derivatives
Suzuki Pd/C, aryl boronic acid, Na₂CO₃, 100°C 23%Biaryl analogs

4.1. Nitro Group Reduction

  • Catalyst : Pd/C under H₂ gas .

  • Outcome : Converts nitro groups to amines, enabling further functionalization (e.g., sulfonamide formation) .

Biological Interactions

While not a direct chemical reaction, the compound’s stereochemistry influences binding to biological targets:

  • Kinase Inhibition : The (S)-pyrrolidine configuration enhances selectivity for Aurora-A kinase via hydrogen bonding with Val135 .

  • Antimicrobial Activity : Chlorine substituents at C5 improve efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL) .

Spectroscopic Characterization

TechniqueData for (S)-2-(Pyrrolidin-2-yl)-3H-imidazo[4,5-c]pyridine
¹H NMR δ 1.64 (m, pyrrolidine CH), 1.81 (s, COCH₃), 3.83 (s, N-CH₃)
LC/MS m/z 388.1649 [M + H]⁺ (C₁₈H₂₃ClN₇O)
HRMS Calcd: 388.1647; Found: 388.1649

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

  • Oxidative Degradation : Susceptible to H₂O₂-mediated oxidation at the imidazole NH .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly:

  • Kinase Inhibition : Research indicates that (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can inhibit several kinases, including Aurora kinases. These kinases play crucial roles in cell division and proliferation, making this compound a potential candidate for anti-cancer therapies by disrupting tumor growth pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, indicating its potential use in treating infections .

Oncology

In oncology, this compound has been investigated for its ability to inhibit cancer cell proliferation. Case studies have demonstrated its effectiveness in targeting Aurora kinases, which are often overexpressed in various cancers. By inhibiting these kinases, the compound can lead to reduced tumor growth and improved patient outcomes.

Neurology

The compound's effects on neurological pathways are also under investigation. Its ability to modulate kinase activity may have implications for neurodegenerative diseases where kinase dysregulation is a contributing factor. Studies are ongoing to evaluate its efficacy in models of diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

Multiple synthetic routes have been developed to create this compound and its derivatives. These methods include:

  • Pd-Catalyzed Reactions : Utilizing palladium catalysts for the formation of complex heterocycles.
  • Nucleophilic Displacement : Employing nucleophilic agents to modify the imidazo[4,5-C]pyridine scaffold for enhanced biological activity .

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: A class of compounds with similar core structures.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its specific configuration and potential biological activities. Its combination of the imidazopyridine core with the chiral pyrrolidine ring sets it apart from other similar compounds.

Properties

CAS No.

944030-58-4

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1

InChI Key

WQILXFBGCXWLKS-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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